- Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

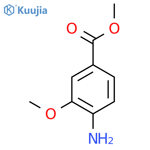

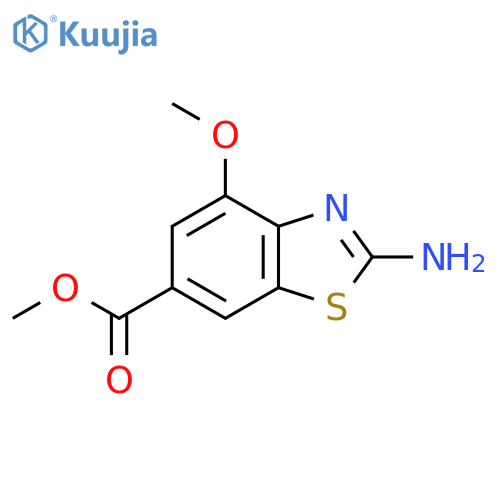

Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)

955886-84-7 structure

Nombre del producto:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

Número CAS:955886-84-7

MF:C10H10N2O3S

Megavatios:238.263000965118

MDL:MFCD23104009

CID:2951524

PubChem ID:59560269

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯

- methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester

- methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate

- 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester

- BCP32184

- SY262627

- 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester

- Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)

- CS-0106404

- SCHEMBL642545

- SYZNSAWWLCRFFT-UHFFFAOYSA-N

- AC9617

- DB-142847

- BS-33359

- 955886-84-7

- MFCD23104009

- methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

-

- MDL: MFCD23104009

- Renchi: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)

- Clave inchi: SYZNSAWWLCRFFT-UHFFFAOYSA-N

- Sonrisas: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC

Atributos calculados

- Calidad precisa: 238.04121336g/mol

- Masa isotópica única: 238.04121336g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 3

- Complejidad: 277

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 103

- Xlogp3: 1.9

Propiedades experimentales

- Denso: 1.398

- Punto de ebullición: 420 ºC

- Punto de inflamación: 208 ºC

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | M878330-50mg |

Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |

955886-84-7 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Ambeed | A499712-100mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 100mg |

$6.0 | 2025-02-26 | |

| Ambeed | A499712-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 250mg |

$8.0 | 2025-02-26 | |

| Aaron | AR00IJWH-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 100mg |

$4.00 | 2025-02-28 | |

| Aaron | AR00IJWH-5g |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 5g |

$164.00 | 2025-02-28 | |

| A2B Chem LLC | AI64501-250mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 250mg |

$6.00 | 2024-07-18 | |

| abcr | AB594810-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |

955886-84-7 | 250mg |

€74.40 | 2024-04-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177044-1g |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 97% | 1g |

¥115.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D920462-1g |

Methyl 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 95% | 1g |

$790 | 2025-02-26 | |

| eNovation Chemicals LLC | D961313-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 95% | 100mg |

$55 | 2025-02-27 |

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

Referencia

- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Copper sulfate Solvents: Methanol ; 4 h, rt → reflux

Referencia

- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Acetic acid , Bromine ; 0 °C; 16 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

Referencia

- Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Acetic acid ; 45 min, rt; rt → 10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

Referencia

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery, ACS Omega, 2020, 5(14), 8305-8311

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

Referencia

- Preparation of heterocycles as FXR receptor agonists, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

Referencia

- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referencia

- Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 40 °C; 12 h, 40 °C; 40 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

Referencia

- Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

Referencia

- Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

Referencia

- Preparation of nitrogen-containing heterocyclic compounds as FXR modulators, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; rt; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

Referencia

- Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Solvents: Acetic acid ; -10 °C; 10 min, -10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

Referencia

- Preparation of the FXR receptor modulator and their application as FXR related diseases, China, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt; 1 h, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referencia

- Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists, China, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Copper sulfate Solvents: Methanol ; 3 h, rt → reflux

Referencia

- Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 10 °C; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

Referencia

- Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

Referencia

- FXR receptor agonist and its preparation, China, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, 0 °C; 48 h, 30 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

Referencia

- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referencia

- Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Literatura relevante

-

1. Book reviews

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate) Productos relacionados

- 179756-91-3(2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine)

- 1335608-19-9((3R)-3-AMINO-3-(2-FLUORO-3-METHYLPHENYL)PROPAN-1-OL)

- 1528633-96-6(2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid)

- 1896836-32-0(Methyl 2-(4-fluorophenyl)-3-(methylamino)propanoate)

- 2097892-02-7(N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)

- 941894-49-1(N-(2,5-difluorophenyl)-2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)

- 851970-74-6(1-(4-ethoxyphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea)

- 1903884-28-5(1-2-(4-methoxyphenyl)ethyl-3-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)urea)

- 1481839-30-8(2-(2-ethoxyethoxy)methylbutane-1-sulfonyl chloride)

- 4746-97-8(1,4-Dioxaspiro[4.5]decan-8-one)

Proveedores recomendados

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Handan Zechi Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Tiancheng Chemical (Jiangsu) Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

江苏科伦多食品配料有限公司

Miembros de la medalla de oro

Proveedor de China

Reactivos

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos